molecular formula C10H8ClNO B037675 2-Chloro-1-(1H-indol-6-YL)ethanone CAS No. 123216-45-5

2-Chloro-1-(1H-indol-6-YL)ethanone

Cat. No.: B037675
CAS No.: 123216-45-5
M. Wt: 193.63 g/mol
InChI Key: JMEZBMJMDRLDLN-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-indol-6-YL)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring. The indole ring system is a common structural motif in many biologically active molecules, making this compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1H-indol-6-YL)ethanone typically involves the introduction of a chloro group to an indole derivative. One common method is the reaction of 1H-indole-6-carbaldehyde with thionyl chloride (SOCl2) to form the corresponding chloro derivative. This reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1H-indol-6-YL)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 2-amino-1-(1H-indol-6-YL)ethanone or 2-thio-1-(1H-indol-6-YL)ethanone.

    Oxidation Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)acetic acid.

    Reduction Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)ethanol.

Scientific Research Applications

2-Chloro-1-(1H-indol-6-YL)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1H-indol-6-YL)ethanone is unique due to the specific positioning of the chloro group and the ethanone moiety on the indole ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

2-chloro-1-(1H-indol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEZBMJMDRLDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558299
Record name 2-Chloro-1-(1H-indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123216-45-5
Record name 2-Chloro-1-(1H-indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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